molecular formula C14H19N5O B2611895 1-[4-(2-Methoxy-phenyl)-4H-[1,2,4]triazol-3-ylmethyl]-piperazine CAS No. 1544881-13-1

1-[4-(2-Methoxy-phenyl)-4H-[1,2,4]triazol-3-ylmethyl]-piperazine

Cat. No.: B2611895
CAS No.: 1544881-13-1
M. Wt: 273.34
InChI Key: ZIEGVOHLCYELKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Methoxy-phenyl)-4H-[1,2,4]triazol-3-ylmethyl]-piperazine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Methoxy-phenyl)-4H-[1,2,4]triazol-3-ylmethyl]-piperazine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Methoxy-phenyl Group: The methoxy-phenyl group is introduced through a nucleophilic substitution reaction, where a methoxy-phenyl halide reacts with the triazole ring.

    Formation of the Piperazine Moiety: The piperazine ring is formed by the reaction of the triazole derivative with piperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methoxy-phenyl)-4H-[1,2,4]triazol-3-ylmethyl]-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products Formed

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Various substituted triazole derivatives.

Scientific Research Applications

1-[4-(2-Methoxy-phenyl)-4H-[1,2,4]triazol-3-ylmethyl]-piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.

    Industrial Applications: The compound is used in the synthesis of other chemical intermediates and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxy-phenyl)-4H-[1,2,4]triazol-3-ylmethyl]-piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2,4-Dichlorophenyl)-4H-[1,2,4]triazol-3-ylmethyl]-piperazine
  • 1-[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio-1-phenylethan-1-one

Uniqueness

1-[4-(2-Methoxy-phenyl)-4H-[1,2,4]triazol-3-ylmethyl]-piperazine is unique due to its specific methoxy-phenyl substitution, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-20-13-5-3-2-4-12(13)19-11-16-17-14(19)10-18-8-6-15-7-9-18/h2-5,11,15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEGVOHLCYELKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=NN=C2CN3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.